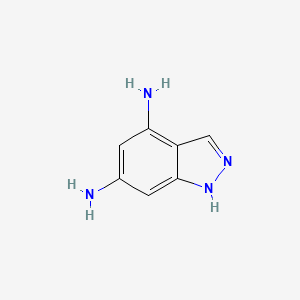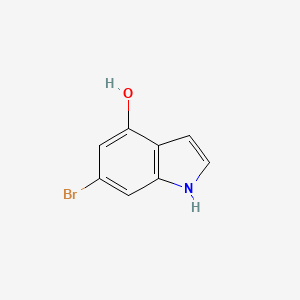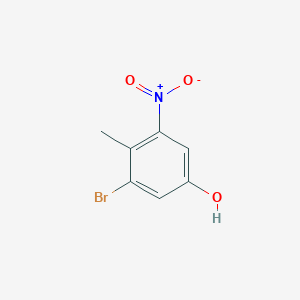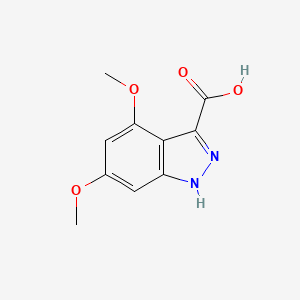![molecular formula C7H5BrN2 B1343707 6-Bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-71-1](/img/structure/B1343707.png)
6-Bromo-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
6-Bromo-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been reported in various studies . The general strategy involves palladium-mediated substitution of key 6-bromo-pyrrolopyridine intermediate .Molecular Structure Analysis
The molecular structure of 6-Bromo-1H-pyrrolo[3,2-c]pyridine consists of a six-membered pyridine ring and a five-membered pyrrole ring . The InChI key for this compound is IRXFHLHFJHIJTO-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-1H-pyrrolo[3,2-c]pyridine are not detailed in the search results, the compound can be used as a building block in various chemical reactions .Physical And Chemical Properties Analysis
6-Bromo-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 197.03 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is solid in form .Applications De Recherche Scientifique
Anticancer Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : 1H-pyrrolo[3,2-c]pyridine derivatives, including 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown potent anticancer activities .
- Methods of Application : The compounds were synthesized from a precursor in the presence of iron powder and acetic acid . The resulting compound was then combined with 3,4,5-trimethoxyphe-nylboric acid, potassium carbonate, pyridine, and copper (II) acetate to produce the intermediate 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H- pyrrolo[3,2-c]pyridine .
- Results or Outcomes : Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .
FGFR Targeting for Cancer Therapy
- Scientific Field : Cancer Research
- Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been developed as potential FGFR (Fibroblast Growth Factor Receptor) inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having development prospects for cancer therapy .
Synthesis of Complex Molecules
- Scientific Field : Organic Chemistry
- Application Summary : 6-Bromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of complex molecules . It’s often used in the pharmaceutical industry for the development of new drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having development prospects for drug discovery .
Stimulating Glucose Incorporation into Lipids
- Scientific Field : Biochemistry
- Application Summary : Pyrrolo[3,4-c]pyridine-1,3 (2H)-dione derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been tested for their ability to stimulate the incorporation of glucose into lipids .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having potential for understanding glucose metabolism .
Building Block in Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 6-Bromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of complex molecules . It’s often used in the pharmaceutical industry for the development of new drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having development prospects for drug discovery .
Understanding Glucose Metabolism
- Scientific Field : Biochemistry
- Application Summary : Pyrrolo[3,4-c]pyridine-1,3 (2H)-dione derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been tested for their ability to stimulate the incorporation of glucose into lipids .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having potential for understanding glucose metabolism .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propriétés
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFHLHFJHIJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646631 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000342-71-1 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



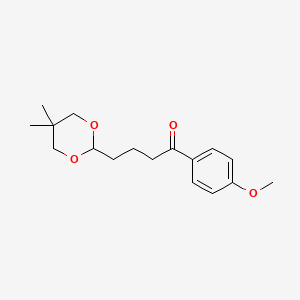


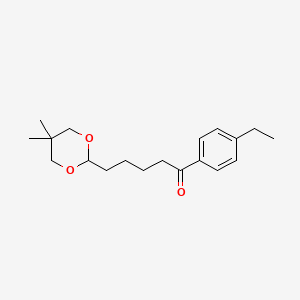
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)
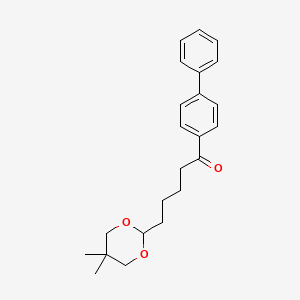
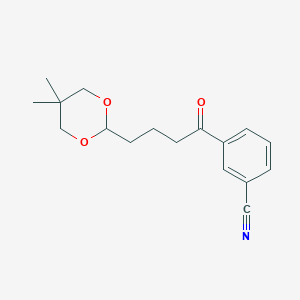
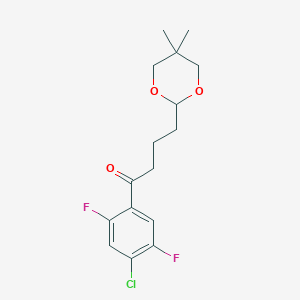
![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)
